N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide
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Overview
Description
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide is a complex organic compound that features a thiazolidine ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide typically involves the reaction of 2,4-dioxo-1,3-thiazolidine-3-acetic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and benzamide groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl and benzamide groups.
Scientific Research Applications
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl and benzamide groups can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione: A simpler thiazolidine derivative with known antidiabetic properties.
Thiazolidine-2-carboxylic acid: Another thiazolidine derivative used in organic synthesis.
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide: A structurally similar compound with potential antimicrobial activity.
Uniqueness
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide is unique due to its combination of a thiazolidine ring, a phenyl group, and a benzamide moiety. This combination provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a thiazolidin-3-yl moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing thiazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have been shown to possess antibacterial and antifungal activities. A study demonstrated that certain thiazolidinone derivatives inhibited biofilm formation in Staphylococcus epidermidis, a common pathogen associated with infections in immunocompromised patients .
Table 1: Antimicrobial Efficacy of Thiazolidinone Derivatives
Compound | MIC (µM) | Antibiofilm Concentration (µM) | Activity Type |
---|---|---|---|
8d | 6.25 | 6.25 | Antibacterial |
20 | 12.5 | 6.3 | Antibiofilm |
24 | 25 | 12.5 | Antibiofilm |
Anticancer Properties
This compound has also been investigated for its anticancer potential. Compounds with similar structures have been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression involved in cell cycle and apoptosis .
Case Study: HDAC Inhibition
In a clinical setting, the administration of HDAC inhibitors has shown promise in treating various cancers, including breast and prostate cancer. The thiazolidinone derivatives were found to induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific enzyme targets and disrupt cellular processes:
- Inhibition of Histone Deacetylases (HDACs) : By inhibiting HDACs, the compound may lead to an accumulation of acetylated histones, which promotes transcriptional activation of tumor suppressor genes.
- Antimicrobial Mechanism : The presence of the thiazolidinone core interferes with bacterial cell wall synthesis and disrupts biofilm formation.
Properties
IUPAC Name |
N-[4-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-12-2-4-14(5-3-12)18(24)20-15-8-6-13(7-9-15)16(22)10-21-17(23)11-26-19(21)25/h2-9H,10-11H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZBJHGFOLOVCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)CN3C(=O)CSC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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